![molecular formula C5H11ClN4O2S B2720617 5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride CAS No. 2490406-86-3](/img/structure/B2720617.png)
5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride
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Description
5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride, also known as AMPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Application in Energetic Materials
One application of this compound involves the synthesis of energetic materials. Klapötke et al. (2012) explored the amination of energetic anions leading to high-performing materials like 2-amino-5-nitrotetrazole and 1,1'-diamino-5,5'-bistetrazole. These materials were characterized for their explosive performances and could serve as ligands for high energy-capacity metal complexes, demonstrating significant explosive capabilities comparable to established explosives like hexogen and octogen (Klapötke, Piercey, & Stierstorfer, 2012).
Corrosion Inhibition
Another research focus is on corrosion inhibition. Yadav et al. (2016) investigated pyranopyrazole derivatives for their effectiveness in protecting mild steel in HCl solution. Their studies included gravimetric, electrochemical, and density functional theory (DFT) analyses, finding that these derivatives exhibit significant inhibition efficiency, thereby indicating the potential of related compounds for protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Synthetic Methods
Research also extends to the development of new synthetic methodologies. Li et al. (2011) described a one-pot synthesis of 5-sulfonamidopyrazoles from terminal alkynes, sulfonyl azides, and hydrazones. This method highlights the versatility of such compounds in synthesizing complex structures efficiently, showcasing a copper-catalyzed three-component reaction (Li, Hong, Zhu, Lu, & Wang, 2011).
properties
IUPAC Name |
5-(aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-9-4(2-6)5(3-8-9)12(7,10)11;/h3H,2,6H2,1H3,(H2,7,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFSSZPCRBWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride |
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